![molecular formula C13H18BBrO2 B1283676 2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 321574-04-3](/img/structure/B1283676.png)
2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound "2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be used in organic synthesis and chemical reactions due to the presence of the dioxaborolane moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related dioxaborolane compounds and their applications in various chemical contexts.
Synthesis Analysis
The synthesis of dioxaborolane derivatives is not directly described for the compound . However, similar compounds have been synthesized through various methods, such as the rhodium-catalyzed hydroboration of allyl phenyl sulfone for the preparation of a phenylsulfonyl-substituted dioxaborolane . Additionally, a scalable process for the preparation of a trimethylsilyl-substituted dioxaborolane using continuous flow and distillation has been reported . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been characterized by single-crystal X-ray diffraction studies. For example, the crystal structure of a phenylsulfonyl-substituted dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Similarly, the structure of a pyridin-2-ylboron derivative showed differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group, which may influence the compound's stability and reactivity .
Chemical Reactions Analysis
Dioxaborolane compounds are often used in chemical reactions due to their reactivity. For instance, the insertion of dichlorocarbene into carbon-hydrogen bonds of tetraalkylgermanes has been studied, which could be relevant to the reactivity of the bromo-substituted dioxaborolane . Additionally, the differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives have been observed, which could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can be inferred from related compounds. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis suggests that dioxaborolane derivatives can be used in analytical chemistry to probe the hydroxyl group environments in complex molecules like lignins . The fluorogenic properties of bromomethyl derivatives in high-performance liquid chromatography (HPLC) also highlight the potential utility of bromo-substituted dioxaborolanes in sensitive detection methods .
Scientific Research Applications
Synthesis of Novel Derivatives
A study by Das et al. (2015) focused on synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds showed promise for use in Liquid Crystal Display (LCD) technology and as potential therapeutics for neurodegenerative diseases.
Enhanced Brightness Emission-Tuned Nanoparticles
Research by Fischer et al. (2013) described the use of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the synthesis of polyfluorene building blocks. These were used to create nanoparticles with bright fluorescence emission, applicable in imaging technologies.
Lipogenic Inhibitors for Therapeutic Applications
A study by Das et al. (2011) synthesized a series of boron-containing stilbene derivatives, including those with 4,4,5,5-tetramethyl-1,3,2 dioxaborolane. These compounds were found to inhibit lipogenesis, suggesting potential as lipid-lowering drugs.
Suzuki Polymerization
Liversedge et al. (2006) utilized 2-(5-bromo-4-n-alkyl-thiophen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the Suzuki synthesis of polyalkylthiophenes, contributing to advancements in the field of polymer chemistry (Liversedge et al., 2006).
Synthesis of Functionalized Polymers
Research by Welterlich et al. (2012) demonstrated the synthesis of polymers containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane units. These polymers showed potential for use in creating deeply colored materials for various applications.
properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSBWGILUHLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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